1'-Carbamimidoyl-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide is a chemical compound with the molecular formula C11H21N3O. It is known for its unique structure, which includes a bipiperidine backbone.
Preparation Methods
The synthesis of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Bipiperidine Backbone: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.
Introduction of the Carbamimidoyl Group: This is achieved through the reaction of the bipiperidine intermediate with suitable reagents to introduce the carbamimidoyl group.
Carboxamide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1’-Carbamimidoyl-1,4’-bipiperidine-4’-carboxamide can be compared with other similar compounds, such as pipamperone. Pipamperone is a member of the bipiperidine class and is known for its antipsychotic properties.
Similar compounds include:
Pipamperone: Known for its use as an antipsychotic agent.
Other Bipiperidines: Various bipiperidine derivatives with different functional groups and applications.
Properties
Molecular Formula |
C12H23N5O |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-carbamimidoyl-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C12H23N5O/c13-10(18)12(17-6-2-1-3-7-17)4-8-16(9-5-12)11(14)15/h1-9H2,(H2,13,18)(H3,14,15) |
InChI Key |
UKMQXMNUGDHYMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=N)N)C(=O)N |
Origin of Product |
United States |
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